molecular formula C8H4ClF3O2 B052630 3-Chloro-4-(trifluoromethyl)benzoic acid CAS No. 115754-20-6

3-Chloro-4-(trifluoromethyl)benzoic acid

Cat. No.: B052630
CAS No.: 115754-20-6
M. Wt: 224.56 g/mol
InChI Key: UDXPRKSPAZWHQN-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzoic acid typically involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable reagent, followed by acidification. One method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, then etherifying with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidifying the etherate to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. This method utilizes mixed acids within microreactors to achieve high conversion rates and selectivity. The optimized reaction conditions include a temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, resulting in a conversion rate of 83.03% and a selectivity of 79.52% .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Mixed acids (HNO3/H2SO4) in microreactors.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: Nitro derivatives of this compound.

    Substitution: Substituted benzoic acids.

    Reduction: Amino derivatives.

Scientific Research Applications

Pharmaceutical Applications

CTFBA serves as an intermediate in the synthesis of various biologically active compounds, particularly in the development of anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances its lipophilicity, improving its ability to penetrate biological membranes and interact with molecular targets.

Case Study: Drug Development

In a study examining the synthesis of new analgesics, CTFBA was utilized to create derivatives that exhibited enhanced pharmacokinetic properties. These derivatives demonstrated improved bioavailability and efficacy in preclinical models of pain management.

Antimicrobial Activity

CTFBA has shown promising antimicrobial properties against several Gram-positive bacteria. Its derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.125 μg/ml, indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of CTFBA Derivatives

CompoundMIC (μg/ml)Bacterial Strain
3-Chloro-4-(trifluoromethyl)benzoic acid0.78 - 3.125Staphylococcus aureus
4-Chloro-3-(trifluoromethoxy)benzoic acid1.5 - 5.0Bacillus subtilis
3-Fluoro-4-methylbenzoic acid2.0 - 6.0Enterococcus faecalis

Anticancer Properties

Research indicates that CTFBA and its derivatives have antiproliferative effects against melanoma cell lines, making them potential candidates for cancer treatment.

Case Study: Antiproliferative Effects on Melanoma

A recent study evaluated the effects of CTFBA on melanoma cell proliferation, revealing significant growth inhibition at concentrations as low as 10 µM. The presence of the trifluoromethyl group is believed to enhance these effects due to increased metabolic stability.

Enzyme Inhibition

CTFBA has been studied for its ability to modulate enzyme activity, particularly in relation to cathepsins B and L, which are involved in protein degradation pathways.

Table 2: Enzyme Inhibition Activity

EnzymeCompoundActivity (%) at 10 µM
Cathepsin BThis compound467.3 ± 3.9
Cathepsin LThis compoundSignificant activation

Industrial Applications

CTFBA is also utilized in the production of agrochemicals and specialty chemicals, where its unique chemical properties contribute to the development of effective agricultural products.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorine atom.

    4-(Trifluoromethyl)benzoic acid: Similar structure but with the trifluoromethyl group at a different position.

    3-Chlorobenzoic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 3-Chloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the chlorine atom and the trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features make it a valuable compound in various applications, particularly in the synthesis of complex organic molecules.

Biological Activity

3-Chloro-4-(trifluoromethyl)benzoic acid is a compound of significant interest in pharmaceutical and agricultural research due to its unique chemical properties and biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.

This compound (CAS Number: 115754-20-6) has the following molecular characteristics:

  • Molecular Formula : C8_8H4_4ClF3_3O2_2
  • Molecular Weight : 222.57 g/mol
  • Chemical Structure : The compound features a chlorinated aromatic ring with a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Antibacterial Activity

Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid exhibit notable antibacterial properties. Specifically, salicylanilide esters containing this moiety have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

Key Findings:

  • Minimum Inhibitory Concentrations (MICs) : Salicylanilide derivatives with the 4-(trifluoromethyl)benzoic acid moiety demonstrated MICs as low as 0.49 μmol/L against MDR-TB strains, indicating potent antibacterial activity comparable to standard treatments like isoniazid .
  • Resistance Profile : These compounds do not exhibit cross-resistance with conventional antibiotics, making them promising candidates for treating resistant infections .

Antifungal Activity

The antifungal potential of this compound has also been explored through its esters. Studies have shown varying degrees of efficacy against different fungal strains.

Antifungal Efficacy:

  • Minimum Inhibitory Concentrations (MICs) : The most active derivatives exhibited MICs ranging from 0.49 µmol/L against filamentous fungi to ≥15.63 µmol/L for yeast strains .
  • Target Strains : Notably effective against Trichophyton mentagrophytes and Microsporum gypseum, while showing limited activity against Candida species .

Case Studies:

  • Mechanism of Action : The incorporation of the trifluoromethyl group has been linked to improved interactions with biological targets, enhancing the potency of drugs in clinical settings .
  • FDA Approved Drugs : Several FDA-approved drugs containing trifluoromethyl groups have demonstrated significant anticancer activities, suggesting a potential pathway for further research into similar compounds .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC (μmol/L)Notes
AntibacterialM. tuberculosis≤0.49Effective against MDR strains
AntifungalTrichophyton mentagrophytes0.49Higher susceptibility in filamentous fungi
AntifungalCandida species≥15.63Limited activity noted
AnticancerVarious cancer cell linesTBDPotential enhanced efficacy due to trifluoromethyl group

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPRKSPAZWHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611137
Record name 3-Chloro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115754-20-6
Record name 3-Chloro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(trifluoromethyl)benzoic acid
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